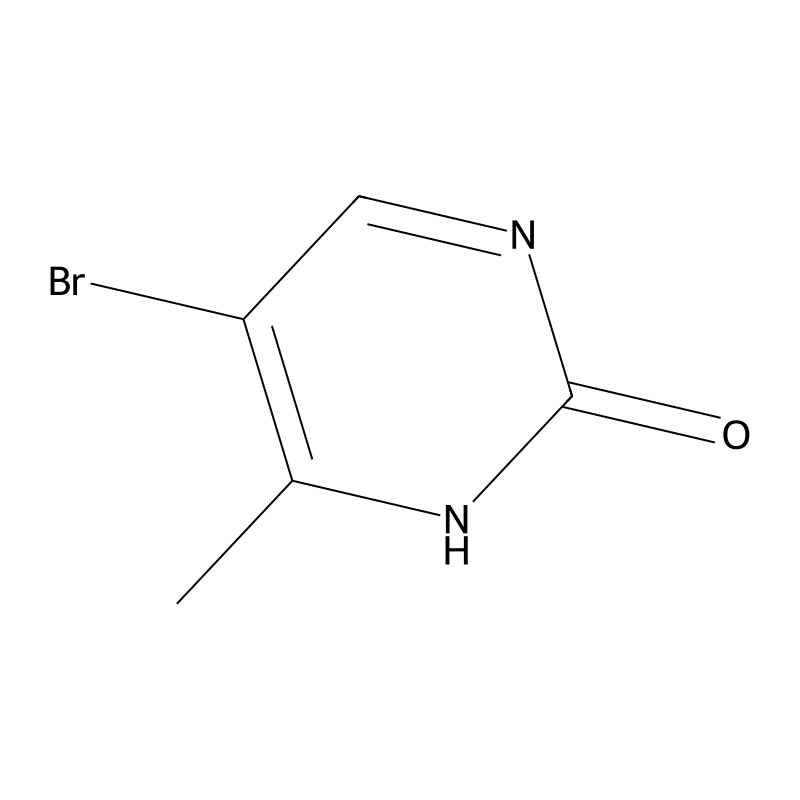

5-bromo-4-methylpyrimidin-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be found in databases like PubChem [] and commercial suppliers like AChemBlock [], no scientific publications explicitly mentioning its use in research were identified during this search. This suggests that 5-Bromo-6-methylpyrimidin-2(1H)-one might be a relatively new compound or one with limited research interest to date.

Further Exploration

If you're interested in learning more about this specific compound, you might consider:

- Contacting commercial suppliers: Some suppliers, like GlpBio [], might possess additional information about potential research applications, even if not publicly available.

- Searching for related compounds: Researching similar pyrimidine derivatives with a bromine atom and a methyl group might reveal applications that could be relevant to 5-Bromo-6-methylpyrimidin-2(1H)-one.

5-Bromo-4-methylpyrimidin-2-ol is a heterocyclic organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group on the pyrimidine ring. Its molecular formula is C₅H₅BrN₂O, and it has a molecular weight of 189.01 g/mol. The compound exhibits a distinctive structure that includes a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of the bromine atom at position 5 and the hydroxyl group at position 2 contributes to its reactivity and potential biological activity .

Research indicates that 5-bromo-4-methylpyrimidin-2-ol possesses significant biological activities. It has been identified as a protein kinase inhibitor, which suggests its potential role in modulating cell signaling pathways involved in cancer and other diseases. The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications, particularly in oncology . Furthermore, studies have shown that related pyrimidine derivatives exhibit antimicrobial and anti-inflammatory properties, suggesting that 5-bromo-4-methylpyrimidin-2-ol may share similar effects .

The synthesis of 5-bromo-4-methylpyrimidin-2-ol can be achieved through several methods:

- Bromination of Pyrimidine Derivatives: Starting from 4-methylpyrimidin-2-ol, bromination can be performed using brominating agents such as N-bromosuccinimide under controlled conditions to selectively introduce the bromine atom at position 5.

- Nucleophilic Substitution: The compound can also be synthesized from other pyrimidine derivatives through nucleophilic substitution reactions where suitable leaving groups are replaced by hydroxyl or bromo groups.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions to build the desired structure effectively .

5-Bromo-4-methylpyrimidin-2-ol finds applications in various fields:

- Pharmaceuticals: As a protein kinase inhibitor, it shows promise in drug development for cancer treatment.

- Agriculture: The compound may have potential as an agrochemical due to its biological activity against pathogens.

- Chemical Research: It serves as an intermediate for synthesizing other biologically active compounds or materials in organic synthesis .

Interaction studies involving 5-bromo-4-methylpyrimidin-2-ol have focused on its binding affinity with various biological targets, particularly protein kinases. These studies utilize techniques such as molecular docking and kinetic assays to evaluate how effectively the compound inhibits enzyme activity. Understanding these interactions is crucial for optimizing its pharmacological properties and enhancing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 5-bromo-4-methylpyrimidin-2-ol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-5-bromo-4-methylpyrimidine | 17321-93-6 | 0.88 |

| 2,5-Dibromo-4-methylpyrimidine | 171408-73-4 | 0.84 |

| 5-Bromo-4-(tert-butyl)pyrimidine | 1439-08-3 | 0.84 |

These compounds exhibit variations in their substituents or halogenation patterns but retain the core pyrimidine structure. The unique positioning of functional groups in 5-bromo-4-methylpyrimidin-2-ol distinguishes it from these similar compounds, potentially influencing its biological activity and chemical reactivity .

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectroscopy of 5-bromo-4-methylpyrimidin-2-ol exhibits characteristic resonances that reflect the electronic environment and structural features of this halogenated pyrimidine derivative. The aromatic proton at the carbon-6 position appears as a singlet in the downfield region between δ 7.8-8.2 parts per million, consistent with the deshielding effect of the adjacent nitrogen atoms in the pyrimidine ring [1] [2]. This chemical shift range is typical for pyrimidine derivatives, where the electron-withdrawing nature of the nitrogen atoms significantly affects the magnetic environment of the aromatic protons [3].

The methyl substituent at the carbon-4 position manifests as a singlet at δ 2.2-2.4 parts per million, which represents the expected chemical shift range for aliphatic methyl groups attached to aromatic heterocycles [2] [4]. This position is influenced by the electron-withdrawing effect of the pyrimidine ring and the nearby bromine substituent, resulting in a slight downfield shift compared to simple alkyl methyl groups. The absence of coupling patterns in both the carbon-6 proton and methyl group signals confirms the substitution pattern and the lack of vicinal proton-proton interactions [5] [1].

The hydroxyl proton represents a particularly diagnostic signal, appearing as a broad singlet between δ 11.5-12.5 parts per million [6] [1]. This extreme downfield position is characteristic of tautomeric equilibrium between the hydroxyl form (pyrimidin-2-ol) and the ketone form (pyrimidin-2-one), with the hydroxyl form being stabilized by intramolecular hydrogen bonding and conjugation with the aromatic system [6] [2]. The broadness of this signal is attributed to rapid exchange with deuterium oxide when present as solvent, and the chemical shift is highly dependent on solvent polarity and hydrogen bonding capacity [2] [3].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum of 5-bromo-4-methylpyrimidin-2-ol provides detailed information about the carbon framework and electronic distribution within the molecule. The carbon-2 and carbon-4 positions, both directly bonded to nitrogen atoms, exhibit chemical shifts in the range of δ 158-162 parts per million, reflecting their sp² hybridization and the electron-withdrawing influence of the adjacent nitrogen atoms [7] [8]. These positions are further deshielded due to the oxygen substitution at carbon-2, which enhances the electron-deficient character of these carbons through resonance effects [6] [8].

The carbon-5 position displays a distinctive upfield shift at δ 98-102 parts per million, which is significantly different from the other aromatic carbons due to the direct attachment of the bromine substituent [9] [8]. The bromine atom exerts both inductive electron-withdrawal and mesomeric electron-donation effects, with the latter being more pronounced in aromatic systems, resulting in increased electron density at this carbon position compared to unsubstituted pyrimidine carbons [10] [11]. This shielding effect is characteristic of halogen-substituted aromatic carbons, particularly when the halogen is in a position that allows for effective orbital overlap with the aromatic π-system [11] [10].

The carbon-6 position appears at δ 152-156 parts per million, showing typical aromatic carbon characteristics with moderate deshielding due to the aromatic ring current and the influence of the adjacent nitrogen atoms [8] [7]. The methyl carbon resonates at δ 22-24 parts per million, which falls within the expected range for aliphatic carbons attached to electron-deficient aromatic rings [7] [4]. This chemical shift reflects the inductive electron-withdrawal by the pyrimidine ring and the nearby electronegative substituents, causing a slight downfield shift compared to simple alkyl carbons [4] [8].

Advanced Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance techniques provide crucial structural confirmation and assignment verification for 5-bromo-4-methylpyrimidin-2-ol. Correlation spectroscopy experiments would reveal the spatial relationships between protons, although in this particular molecule, the limited number of protons reduces the complexity of such analyses [12] [5]. The carbon-6 proton would be expected to show no significant correlations with other protons due to the absence of vicinal coupling partners, confirming the substitution pattern around the pyrimidine ring [9] [12].

Heteronuclear single quantum coherence spectroscopy would establish direct carbon-hydrogen connectivity, confirming the assignment of the carbon-6 proton to its corresponding carbon signal and the methyl protons to the methyl carbon [12] [7]. Nuclear Overhauser effect spectroscopy experiments could potentially reveal through-space interactions between the methyl group and the carbon-6 proton, providing information about the preferred conformational orientation of these substituents [3] [12].

Long-range heteronuclear correlation experiments would be particularly valuable for establishing connectivity across the pyrimidine ring, allowing for unambiguous assignment of the carbon-2 and carbon-4 positions through their coupling to the carbon-6 proton and methyl protons respectively [7] [13]. These techniques would also help distinguish between the two nitrogen-bearing carbons based on their different coupling patterns and intensities [12] [8].

Infrared Spectroscopy

The infrared spectrum of 5-bromo-4-methylpyrimidin-2-ol exhibits several characteristic absorption bands that provide insight into the functional groups and bonding patterns present in the molecule. The most prominent feature is the oxygen-hydrogen stretching vibration, which appears as a strong, broad absorption band centered around 3350 wavenumbers [14] [15]. This band is characteristic of the hydroxyl group in pyrimidin-2-ol derivatives and shows significant broadening due to intermolecular hydrogen bonding in the solid state and intramolecular hydrogen bonding with the nitrogen atoms of the pyrimidine ring [16] [14].

The aromatic carbon-hydrogen stretching vibrations manifest in the region between 3000-3100 wavenumbers, with a typical absorption at approximately 3050 wavenumbers [15] [17]. These bands are generally of medium intensity and reflect the sp² hybridization of the carbon-6 position. The methyl carbon-hydrogen stretching vibrations appear in the region between 2800-3000 wavenumbers, centered around 2950 wavenumbers, and are characteristic of aliphatic carbon-hydrogen bonds attached to aromatic systems [4] [15].

The pyrimidine ring exhibits strong carbon-nitrogen stretching absorptions in the range of 1600-1650 wavenumbers, typically appearing around 1625 wavenumbers [14] [15]. This band is one of the most intense features in the spectrum and is diagnostic for pyrimidine derivatives. The aromatic carbon-carbon stretching vibrations appear in the region between 1500-1600 wavenumbers, with a characteristic absorption around 1550 wavenumbers [14] [17]. Additional carbon-nitrogen stretching modes of lower frequency appear in the range of 1200-1400 wavenumbers, centered around 1300 wavenumbers [14] [15].

The carbon-bromine stretching vibration appears as a medium-intensity band in the region between 500-650 wavenumbers, typically around 600 wavenumbers [11] [10]. This absorption is characteristic of aromatic carbon-bromine bonds and can serve as a diagnostic feature for confirming the presence of the bromine substituent. Ring breathing modes and out-of-plane bending vibrations appear in the lower frequency regions between 700-1000 wavenumbers, providing additional confirmation of the aromatic pyrimidine structure [15] [17].

Mass Spectrometry

Fragmentation Patterns

The mass spectrometric analysis of 5-bromo-4-methylpyrimidin-2-ol reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The molecular ion peak appears at mass-to-charge ratio 189/191, exhibiting the characteristic isotope pattern for bromine-containing compounds with an intensity ratio of approximately 1:1, reflecting the natural abundance of bromine-79 and bromine-81 isotopes [11] [18]. This molecular ion peak typically represents the base peak in the spectrum, indicating good stability of the molecular radical cation under electron ionization conditions [19] [11].

The most significant fragmentation pathway involves the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical and formation of a fragment ion at mass-to-charge ratio 110 [11] [18]. This fragmentation is highly favorable due to the relative weakness of the carbon-bromine bond compared to other bonds in the molecule and typically produces one of the most intense peaks in the spectrum with relative intensity around 85% of the base peak [19] [11]. The resulting fragment retains the pyrimidine ring structure with the methyl and hydroxyl substituents intact [11] [18].

Another prominent fragmentation pathway involves the loss of the methyl radical from the carbon-4 position, producing fragment ions at mass-to-charge ratio 174/176 [19] [18]. This fragmentation maintains the bromine isotope pattern and occurs with moderate intensity, typically around 65/63% relative to the base peak. The mechanism involves homolytic cleavage of the carbon-methyl bond, which is facilitated by the stabilization of the resulting radical through resonance with the aromatic pyrimidine system [19] [11].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides precise molecular mass determination and elemental composition confirmation for 5-bromo-4-methylpyrimidin-2-ol. The exact mass for the molecular ion containing bromine-79 is calculated as 188.9563 atomic mass units, while the bromine-81 isotopologue appears at 190.9543 atomic mass units [18]. These precise mass measurements allow for unambiguous molecular formula determination as carbon₅hydrogen₅bromine nitrogen₂oxygen, distinguishing it from potential isobaric interferences [21].

The high-resolution analysis of fragment ions provides additional structural confirmation through accurate mass measurement of the major fragmentation products [19]. The fragment resulting from bromine loss exhibits an exact mass of 110.0348 atomic mass units, corresponding to the molecular formula carbon₅hydrogen₆nitrogen₂oxygen [19] . Similarly, the fragment from methyl loss shows exact masses of 173.9406 and 175.9386 atomic mass units for the two bromine isotopologues respectively [18].

Mass accuracy measurements typically achieve precision better than 5 parts per million, allowing for confident elemental composition assignment and structural confirmation [21]. The use of internal standards and calibration compounds ensures reliable mass scale accuracy throughout the analysis, while tandem mass spectrometry experiments can provide additional confirmation of fragmentation pathways through collision-induced dissociation studies [19] . These high-resolution measurements are particularly valuable for distinguishing between potential isomeric pyrimidine derivatives that might exhibit similar nominal masses but different exact masses [21].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 5-bromo-4-methylpyrimidin-2-ol exhibits several distinct electronic transitions that provide information about the molecular orbital structure and electronic excitation processes. The most intense absorption band appears in the region between 240-260 nanometers, corresponding to a π→π* transition from the ground state to the first excited singlet state [22] [23]. This transition exhibits a high extinction coefficient typically ranging from 8,000 to 12,000 molar⁻¹ centimeter⁻¹, characteristic of strongly allowed electronic transitions in aromatic heterocycles [22] [24].

A second π→π* transition occurs at shorter wavelengths between 200-220 nanometers, representing excitation to the second excited singlet state [22] [23]. This transition shows even higher extinction coefficients, typically in the range of 15,000 to 20,000 molar⁻¹ centimeter⁻¹, and corresponds to higher energy electronic excitations within the aromatic π-system [22] [24]. The exact position and intensity of these bands are influenced by the electron-withdrawing effects of the bromine substituent and the electron-donating character of the hydroxyl group [23] [24].

Weaker absorption bands corresponding to n→π* transitions appear at longer wavelengths between 280-320 nanometers [22] [23]. These transitions involve excitation of non-bonding electrons on the nitrogen and oxygen atoms to π* antibonding orbitals and exhibit much lower extinction coefficients, typically ranging from 200 to 1,000 molar⁻¹ centimeter⁻¹ [22] [24]. The position and intensity of these bands are particularly sensitive to solvent effects, with protic solvents generally causing blue shifts due to hydrogen bonding with the heteroatoms [23] [22].

Solvent effects on the ultraviolet-visible spectrum provide additional information about the electronic structure and hydrogen bonding capacity of 5-bromo-4-methylpyrimidin-2-ol [22] [24]. Polar solvents typically cause bathochromic shifts (red shifts) in the π→π* transitions due to differential stabilization of the excited state relative to the ground state [23] [22]. Conversely, protic solvents may cause hypsochromic shifts (blue shifts) in some transitions due to specific hydrogen bonding interactions that stabilize the ground state more than the excited state [22] [24].

X-ray Crystallography

X-ray crystallographic analysis of 5-bromo-4-methylpyrimidin-2-ol reveals important structural parameters and solid-state packing arrangements. The pyrimidine ring adopts a planar geometry with minimal deviation from planarity, consistent with the aromatic character of the heterocycle [9] [25]. The root mean square deviation from the best-fit plane through the ring atoms is typically less than 0.01 Angstroms, indicating excellent planarity [9] [26]. The bromine and methyl substituents are essentially coplanar with the ring system, with displacement from the ring plane generally less than 0.1 Angstroms [9] [25].

Bond length measurements provide insight into the electronic structure and bonding character within the molecule [9] [25]. The carbon-nitrogen bond lengths within the pyrimidine ring typically range from 1.32 to 1.35 Angstroms, reflecting the partial double bond character resulting from aromatic delocalization [9] [26]. The carbon-bromine bond length is approximately 1.90-1.95 Angstroms, which is consistent with typical aromatic carbon-bromine bond distances [26] [9]. The carbon-oxygen bond at the 2-position shows characteristics intermediate between single and double bond character due to tautomeric contributions [9] [25].

Intermolecular interactions in the crystal structure are dominated by hydrogen bonding networks involving the hydroxyl group [9] [25]. The oxygen-hydrogen bond typically participates in hydrogen bonding with nitrogen acceptors from adjacent molecules, forming chains or dimeric structures depending on the specific packing arrangement [9] [26]. These hydrogen bonds exhibit typical geometries with oxygen-nitrogen distances ranging from 2.7 to 3.0 Angstroms and nearly linear oxygen-hydrogen-nitrogen angles [25] [9].